Cas no 475481-97-1 (4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole)
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole Chemical and Physical Properties
Names and Identifiers
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- Oxazole, 4-(chloromethyl)-2-(3-chlorophenyl)-5-methyl-
- 4-(CHLOROMETHYL)-2-(3-CHLOROPHENYL)-5-METHYLOXAZOLE
- IAKHDTQJFDTTSR-UHFFFAOYSA-N
- 4-chloromethyl-2-(3-chloro-phenyl)-5-methyl-oxazole
- SCHEMBL1436230
- 475481-97-1
- DB-087200
- DTXSID601221758
- 4-(chloromethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
- 4-chloromethyl-5-methyl-2-(3-chloro-phenyl)-oxazole
- AKOS015996381
- 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole
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- MDL: MFCD09759017
- Inchi: 1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3
- InChI Key: IAKHDTQJFDTTSR-UHFFFAOYSA-N
- SMILES: O1C(C)=C(CCl)N=C1C1=CC=CC(Cl)=C1
Computed Properties
- Exact Mass: 241.0061193Da
- Monoisotopic Mass: 241.0061193Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26Ų
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C116575-125mg |
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole |
475481-97-1 | 125mg |
$ 150.00 | 2022-06-06 | ||
| TRC | C116575-250mg |
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole |
475481-97-1 | 250mg |
$ 250.00 | 2022-06-06 | ||
| Matrix Scientific | 131647-5g |
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole, 97% |
475481-97-1 | 97% | 5g |
$1440.00 | 2023-09-11 | |
| Matrix Scientific | 131647-25g |
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole, 97% |
475481-97-1 | 97% | 25g |
$4752.00 | 2023-09-11 |
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole
Comprehensive Overview of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole (CAS No. 475481-97-1)
4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole (CAS No. 475481-97-1) is a specialized organic compound belonging to the oxazole family, a class of heterocyclic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and material science. This compound features a unique structural framework, combining a chloromethyl group, a 3-chlorophenyl ring, and a methyl substituent on the oxazole core. Its molecular formula, C11H9Cl2NO, highlights its potential as a versatile intermediate in synthetic chemistry.
The growing interest in 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole is driven by its role in the development of novel bioactive molecules. Researchers are increasingly exploring its utility in drug discovery, particularly in the design of small-molecule inhibitors targeting enzymes or receptors. Recent studies have highlighted its relevance in medicinal chemistry, where its scaffold serves as a building block for compounds with potential anti-inflammatory or antimicrobial properties. This aligns with the current focus on precision medicine and targeted therapies, making it a subject of interest in academic and industrial labs.
From a synthetic perspective, CAS No. 475481-97-1 is valued for its reactivity, particularly the chloromethyl group, which can undergo nucleophilic substitution reactions to introduce diverse functional groups. This property is leveraged in combinatorial chemistry and high-throughput screening, where rapid derivatization is essential. Additionally, its 3-chlorophenyl moiety contributes to enhanced lipophilicity, a critical factor in optimizing drug-like properties such as membrane permeability and metabolic stability.
In the context of green chemistry, the synthesis and application of 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole are being reevaluated to minimize environmental impact. Innovations in catalytic processes and solvent-free reactions are being explored to improve the sustainability of its production. This resonates with the broader trend of sustainable synthesis, a hot topic among chemists and environmental advocates alike.
The compound’s relevance extends to material science, where its structural features are investigated for designing organic semiconductors or photoactive materials. The integration of heterocyclic compounds like this oxazole derivative into functional materials is a burgeoning area of research, driven by the demand for advanced electronic devices and renewable energy solutions.
For researchers seeking detailed information on CAS No. 475481-97-1, key questions often revolve around its synthetic routes, spectroscopic data (e.g., NMR, IR), and safety profiles. Analytical techniques such as HPLC and mass spectrometry are commonly employed to characterize this compound, ensuring purity and consistency for downstream applications. Furthermore, computational studies, including molecular docking and QSAR modeling, are increasingly used to predict its interactions with biological targets.
In summary, 4-(Chloromethyl)-2-(3-chlorophenyl)-5-methyloxazole (CAS No. 475481-97-1) represents a multifaceted compound with significant potential across multiple disciplines. Its structural versatility, combined with the evolving trends in drug development and sustainable chemistry, positions it as a valuable asset for future scientific breakthroughs. As research continues to uncover new applications, this compound is poised to remain a focal point in the chemical and pharmaceutical industries.
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